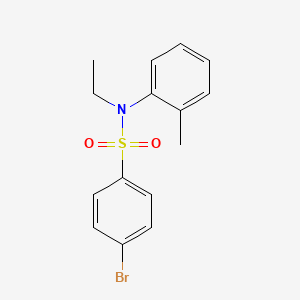

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO2S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methylphenyl group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the following steps:

Ethylation: The addition of an ethyl group to the nitrogen atom.

Methylation: The attachment of a methyl group to the phenyl ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed to form different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide serves as a valuable reagent in organic synthesis. It is used as an intermediate in the production of various chemical compounds due to its unique structure that allows for multiple substitution reactions. The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives for further study in chemical research.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that it possesses antibacterial properties, making it a candidate for developing new antibiotics. In vitro tests demonstrated significant inhibition against common bacterial strains at concentrations around 50 μg/mL, comparable to established antibiotics.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in breast cancer cell lines. Studies have shown that it induces apoptosis in MDA-MB-231 cells, indicating its potential as an anticancer agent.

Carbonic Anhydrase Inhibition

This compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms. The results indicate selective inhibition profiles, which could be crucial for developing targeted therapies for conditions such as glaucoma and obesity.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains at 50 μg/mL | |

| Anticancer | Induces apoptosis in breast cancer cells (MDA-MB-231) | |

| Carbonic Anhydrase | Selective inhibition of carbonic anhydrase isoforms |

Case Studies and Research Findings

- Antibacterial Studies : A series of in vitro tests confirmed that this compound effectively inhibits the growth of several bacterial strains, including those resistant to conventional antibiotics. This positions it as a promising candidate for future antibiotic development.

- Cancer Research : In studies focusing on breast cancer, the compound was shown to significantly increase the rate of apoptosis among cancer cells. Flow cytometry analysis revealed an increase in annexin V-FITC-positive cells, indicating late-stage apoptosis and suggesting potential therapeutic applications in oncology.

- Enzyme Inhibition Studies : The compound's interaction with carbonic anhydrase isoforms was characterized through kinetic assays, revealing its potential as a selective inhibitor which could lead to new treatments for diseases related to carbonic anhydrase dysfunction.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-bromo-N-(2-methylphenyl)benzenesulfonamide

- N-ethyl-N-(2-methylphenyl)benzenesulfonamide

- 4-bromo-N-ethylbenzenesulfonamide

Uniqueness

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is unique due to the combination of its bromine, ethyl, and methylphenyl groups. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Biological Activity

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, an ethyl group, and a 2-methylphenyl substituent, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN2O2S. The presence of the sulfonamide functional group is critical for its biological activity, as sulfonamides are known for their diverse pharmacological effects.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The bromine atom and sulfonamide group enhance its binding affinity and reactivity. Notably, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in numerous physiological processes, which may underlie some of its therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : This compound has demonstrated antibacterial properties, making it a candidate for treating bacterial infections. Its structural similarities to other sulfonamides suggest potential anti-inflammatory and analgesic effects as well .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly against breast cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells .

Case Studies and Research Findings

Recent investigations have highlighted the compound's potential in various applications:

- Antibacterial Studies : In vitro tests showed significant inhibition against common bacterial strains at concentrations around 50 μg/mL. Comparisons with positive controls indicated that the compound's efficacy is comparable to established antibiotics .

- Cancer Research : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis significantly, with a reported increase in annexin V-FITC-positive cells indicating late-stage apoptosis .

- Carbonic Anhydrase Inhibition : The compound was evaluated for its inhibitory effects on different isoforms of carbonic anhydrase. Results indicated a selective inhibition profile, which is critical for developing targeted therapies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 4-bromobenzenesulfonyl chloride with N-ethyl-2-methylaniline under basic conditions (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation. Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products .

- Example : For analogous sulfonamides, reactions with alkynyl precursors in HFIP (hexafluoroisopropanol) have shown improved regioselectivity and yields, suggesting potential applicability here .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : 1H- and 13C-NMR identify substituent environments (e.g., ethyl and aryl groups). For example, methyl protons in the 2-methylphenyl group resonate near δ 2.35 ppm .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization. The bromine atom’s heavy atom effect aids in phasing .

- FT-IR : Confirm sulfonamide S=O stretches (~1370 cm−1) and N–H vibrations (~3250 cm−1) .

Advanced Research Questions

Q. How can non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodology : Analyze hydrogen bonding (N–H···O) and van der Waals interactions using crystallographic data. For example, in related sulfonamides, torsion angles between aryl rings (e.g., 47.0°–86.6°) and packing motifs correlate with solubility and melting points .

- Data Contradiction : Discrepancies in torsion angles across similar compounds (e.g., 71.6° vs. 73.0°) may arise from steric effects or crystallization solvents. Use density functional theory (DFT) to model preferred conformers .

Q. What challenges arise in resolving crystallographic disorder for this brominated sulfonamide?

- Methodology : Bromine’s high electron density can cause absorption errors. Mitigate via:

- Multi-scan corrections (e.g., SADABS).

- Restraining anisotropic displacement parameters for Br and S atoms .

Q. How can conflicting NMR data (e.g., unexpected splitting) be addressed during purity assessment?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of the ethyl group).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm connectivity .

- Case Study : For 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, unexpected 1H-NMR splitting was traced to hindered rotation of the hexynyl group, resolved at elevated temperatures .

Properties

Molecular Formula |

C15H16BrNO2S |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

4-bromo-N-ethyl-N-(2-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H16BrNO2S/c1-3-17(15-7-5-4-6-12(15)2)20(18,19)14-10-8-13(16)9-11-14/h4-11H,3H2,1-2H3 |

InChI Key |

VWQNMDULEGFFTK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.